

A Technical Guide to 1,7-Heptanediol: Commercial Availability, Purity, and Analysis

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Compound of Interest

Compound Name: **1,7-Heptanediol**

Cat. No.: **B042083**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **1,7-Heptanediol**, a versatile linear diol with applications in pharmaceuticals, cosmetics, and polymer synthesis. This document details commercially available sources, typical purity levels, and analytical methodologies for quality assessment.

Commercial Suppliers and Purity Specifications

1,7-Heptanediol is available from a range of chemical suppliers, with purity levels typically determined by gas chromatography (GC). The table below summarizes the offerings from several prominent suppliers. It is important to note that while most suppliers offer a purity of $\geq 98\%$, the specific impurity profile can vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) for critical applications.

Supplier	Stated Purity (by GC)	Notes
Chem-Impex	≥ 99%	Provides product specifications and safety data sheets. [1]
Sigma-Aldrich	95%	Offers various lot-specific Certificates of Analysis. [2]
TCI Chemicals	>98.0%	Provides specifications and Certificates of Analysis upon request. [3]
Carl ROTH	≥98%	Safety data sheets are readily available. [4]
Ningbo Inno Pharmchem	≥99.0%	Specializes in pharmaceutical and healthcare applications. [5]
ChemScene	≥97%	Provides basic physical and chemical properties. [6]
Fisher Scientific	95%	Product was originally part of the Alfa Aesar portfolio. [7]
LGC Standards	Not specified	Offers Certificates of Analysis, potentially with exact weight packaging. [8]
Capot Chemical	Not specified	Provides a product specification sheet. [9]

Understanding Potential Impurities

The purity of **1,7-Heptanediol** is largely dependent on the synthetic route employed. A common method for its synthesis is the reduction of a pimelic acid derivative, such as dimethyl pimelate, using a reducing agent like lithium aluminum hydride in an appropriate solvent like tetrahydrofuran.[\[10\]](#)

Potential impurities arising from this synthesis can include:

- Unreacted Starting Material: Residual dimethyl pimelate or pimelic acid.

- Partially Reduced Intermediates: Such as 7-hydroxyheptanoic acid methyl ester.
- Solvent-Related Impurities: Residual tetrahydrofuran or other solvents used in the reaction and workup.
- By-products of the Reducing Agent: Aluminum salts that may be carried over from the workup process.
- Water: Due to the hygroscopic nature of diols.

A thorough analytical assessment is crucial to identify and quantify these potential impurities to ensure the suitability of the material for its intended application.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The following is a general-purpose Gas Chromatography with Flame Ionization Detection (GC-FID) method suitable for determining the purity of **1,7-Heptanediol**. This method is based on established principles for the analysis of glycols and diols.[\[11\]](#)

1. Objective: To determine the purity of **1,7-Heptanediol** and identify any volatile impurities.

2. Instrumentation and Materials:

- Gas Chromatograph with a Flame Ionization Detector (GC-FID)
- Capillary GC Column: A polar, modified polyethylene glycol phase column (e.g., SPB-1000) is recommended to reduce peak tailing associated with hydroxyl groups.[\[11\]](#) A non-polar column such as one with a poly(dimethylsiloxane) phase can also be used.[\[11\]](#)
- Carrier Gas: Helium or Hydrogen, high purity
- Reagents: **1,7-Heptanediol** sample, high-purity solvent for dilution (e.g., methanol or isopropanol).
- Volumetric flasks, syringes, and vials.

3. Chromatographic Conditions (Example):

Parameter	Condition
Column	Modified Polyethylene Glycol (e.g., SPB-1000), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Temperature Program	Initial: 100 °C, hold for 2 min Ramp: 10 °C/min to 250 °C Hold: 10 min at 250 °C
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C

4. Sample Preparation:

- Accurately weigh approximately 100 mg of the **1,7-Heptanediol** sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent (e.g., methanol).
- Mix thoroughly.
- Transfer an aliquot to a GC vial for analysis.

5. Analysis:

- Inject the prepared sample onto the GC system.
- Record the chromatogram.
- The purity is calculated based on the area percent of the main **1,7-Heptanediol** peak relative to the total area of all peaks in the chromatogram.

6. System Suitability:

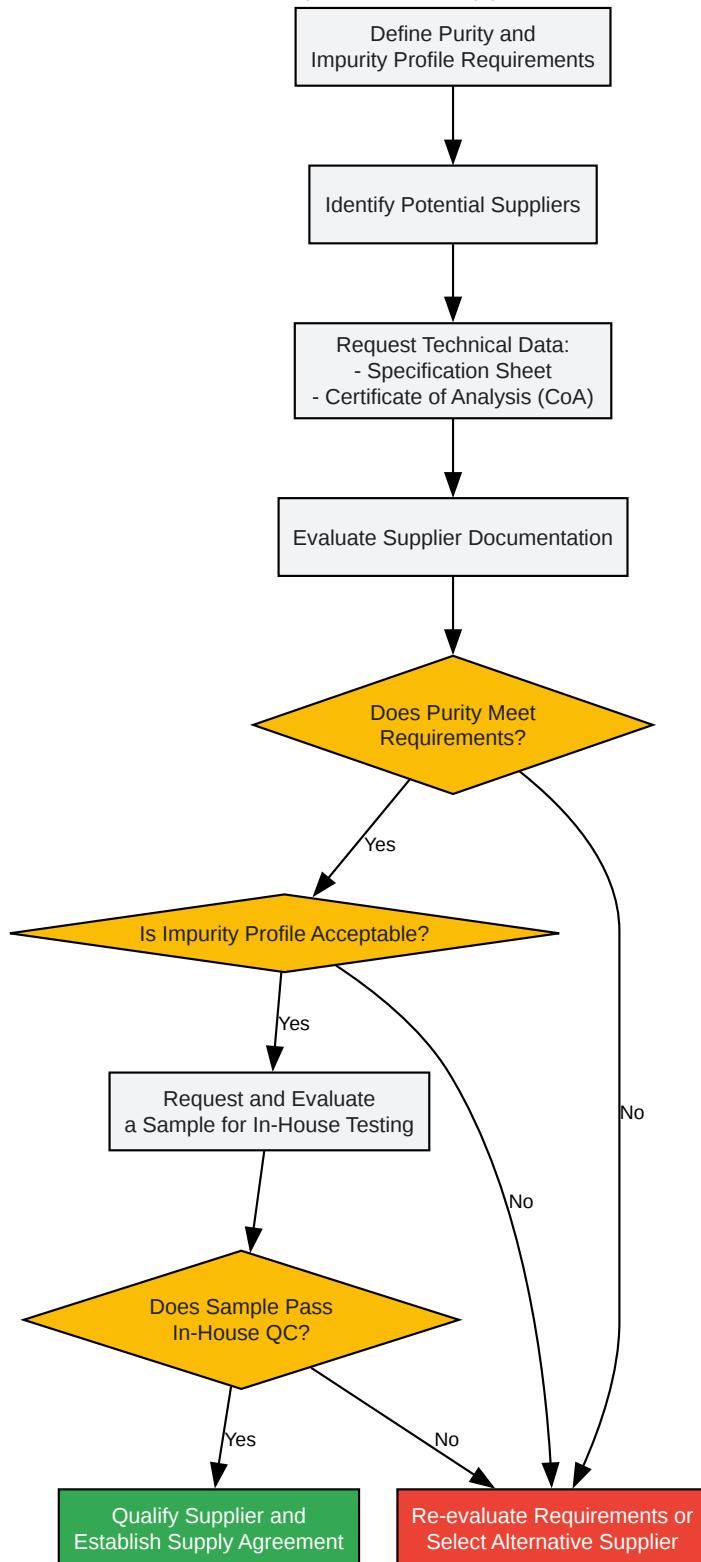
- Inject a standard solution of **1,7-Heptanediol** to verify retention time and peak shape before analyzing samples.

- The peak for **1,7-Heptanediol** should be symmetrical (tailing factor between 0.9 and 1.5).

Logical Workflow for Supplier Selection

For researchers and drug development professionals, selecting a suitable supplier for **1,7-Heptanediol** involves a series of logical steps to ensure the quality and consistency of the material. The following diagram illustrates a typical workflow.

Workflow for 1,7-Heptanediol Supplier Selection

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Caption: A flowchart outlining the key decision points for qualifying a commercial supplier of **1,7-Heptanediol**.

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